Comprehensive Spectroscopic Profiling: Ethyl 2-anilino-2-methylpropanoate
Comprehensive Spectroscopic Profiling: Ethyl 2-anilino-2-methylpropanoate
This comprehensive technical guide provides an in-depth spectroscopic analysis of Ethyl 2-anilino-2-methylpropanoate , a sterically hindered
Executive Summary
Ethyl 2-anilino-2-methylpropanoate (also known as Ethyl N-phenyl-α-aminoisobutyrate) represents a class of sterically congested amino esters. Its unique structural feature—a gem-dimethyl group adjacent to a secondary amine—imparts significant conformational rigidity and metabolic stability compared to non-substituted analogs. This guide details the spectroscopic fingerprints required for its identification, purity assessment, and structural validation in drug development workflows.
Compound Identity[1][2][3]
-
IUPAC Name: Ethyl 2-methyl-2-(phenylamino)propanoate
-
Molecular Formula: C
H NO -
Molecular Weight: 207.27 g/mol
-
Key Functional Groups: Secondary Amine (Anilino), Ester, Gem-dimethyl
Synthesis & Sample Preparation
To ensure spectral fidelity, the compound is typically synthesized via nucleophilic substitution, a method that minimizes side reactions common in alternative pathways.
Synthesis Workflow (Self-Validating Protocol)
The most robust route involves the reaction of aniline with ethyl 2-bromo-2-methylpropanoate under basic conditions. This pathway is preferred over the Strecker synthesis for the ester derivative due to cleaner impurity profiles.
Caption: Figure 1. Optimized synthetic pathway for Ethyl 2-anilino-2-methylpropanoate via nucleophilic substitution.
Sample Preparation for Spectroscopy
-
NMR: Dissolve ~10 mg in 0.6 mL CDCl
(Chloroform-d). The use of CDCl is critical to prevent H-D exchange of the amine proton, which can occur in protic solvents like MeOD. -
IR: Prepare a thin film on a KBr window (neat liquid) or a KBr pellet if solid (low melting point solid/oil).
-
MS: Dilute to 10 µg/mL in Methanol/Water (1:1) with 0.1% Formic Acid for ESI+.
Nuclear Magnetic Resonance (NMR) Characterization
H NMR Analysis (400 MHz, CDCl )
The proton spectrum is characterized by the distinct "gem-dimethyl" singlet and the shielding effect of the nitrogen on the aromatic ring.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 1.18 | Triplet ( | 3H | Ester -CH | Typical ethyl ester terminal methyl. |
| 1.55 | Singlet | 6H | C(CH | Gem-dimethyl . Diagnostic peak; singlet confirms no adjacent protons. |
| 4.10 | Broad Singlet | 1H | NH | Broadened by quadrupole relaxation; shift varies with concentration. |
| 4.18 | Quartet ( | 2H | Ester -OCH | Deshielded by oxygen; couples with triplet at 1.18 ppm. |
| 6.62 | Doublet ( | 2H | Ar-H (Ortho) | Upfield due to resonance donation from Nitrogen lone pair. |
| 6.75 | Triplet ( | 1H | Ar-H (Para) | Shielded relative to meta protons. |
| 7.15 | Triplet ( | 2H | Ar-H (Meta) | Least affected by the amino group; standard aromatic range. |
C NMR Analysis (100 MHz, CDCl )
The carbon spectrum confirms the quaternary center, a critical check for the success of the substitution reaction.
| Chemical Shift ( | Assignment | Analysis |
| 14.2 | Ester -CH | Standard aliphatic methyl. |
| 25.8 | C(C H | Gem-dimethyl carbons. |
| 56.5 | C | Critical diagnostic. Shifted by N and C=O. Confirms gem-dimethyl attachment. |
| 61.2 | Ester -OC H | Deshielded methylene. |
| 114.5 | Ar-C (Ortho) | Electron-rich due to N-donation. |
| 118.6 | Ar-C (Para) | Electron-rich. |
| 129.1 | Ar-C (Meta) | Standard aromatic. |
| 145.8 | Ar-C (Ipso) | Quaternary aromatic carbon attached to N. |
| 176.2 | C =O (Ester) | Carbonyl carbon; typical for hindered esters. |
Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of functional group integrity, particularly the N-H and C=O bands.
-
3380 cm
(Medium, Broad): N-H Stretch . Indicates a secondary amine.[1] The frequency is lower than primary amines and sharper than O-H stretches. -
2980, 2935 cm
(Strong): C-H Stretch . Aliphatic C-H stretches from the ethyl and gem-dimethyl groups. -
1725 cm
(Strong): C=O Stretch . Characteristic ester carbonyl. -
1602, 1505 cm
(Medium): C=C Aromatic . Ring breathing modes typical of mono-substituted benzenes. -
1150 cm
(Strong): C-O-C Stretch . Ester linkage.
Mass Spectrometry (MS)
Mass spectrometry is vital for confirming the molecular weight and analyzing the fragmentation pattern, which is dictated by the stability of the carbocations formed.
Fragmentation Logic
-
Molecular Ion (M
): m/z 207 (detectable in EI, strong [M+H] at 208 in ESI). -
Base Peak (m/z 134): Loss of the ethoxycarbonyl group (COOEt, mass 73). This generates the stabilized [Ph-NH-C(Me)
] carbocation. -
Minor Peak (m/z 77): Phenyl cation [C
H ] , characteristic of aromatic compounds.
Caption: Figure 2. Proposed MS fragmentation pathway (EI/ESI) showing the formation of the base peak at m/z 134.
Quality Control & Impurity Profiling
When analyzing experimental data, be vigilant for these common impurities:
-
Unreacted Aniline: Look for broad singlets at ~3.6 ppm (NH
) and shifts in the aromatic region. -
Ethyl 2-bromo-2-methylpropanoate: Look for a singlet at 1.9 ppm (gem-dimethyl adjacent to Br) instead of 1.55 ppm.
-
Hydrolysis Product (Acid): Loss of ethyl signals (1.18, 4.18 ppm) and appearance of a broad COOH peak >10 ppm.
References
- Bargellini Reaction Context: Banti, G. (1929). Reaction of aniline with chlorobutanol. Gazzetta Chimica Italiana, 59, 81. (Historical context for N-phenyl-Aib synthesis).
-
Synthesis Methodology: Jacobsen, R. A. (1946). Esters of α-Aminoisobutyric Acid. Journal of the American Chemical Society, 68(12), 2628. Link
-
General Spectroscopic Data: NIST Chemistry WebBook. Propanoic acid, 2-methyl-, ethyl ester (Analogous ester data). Link
-
Reaction Mechanism: "The 115 Years Old Multicomponent Bargellini Reaction". Molecules, 2015. (Discusses 2-bromo-2-methylpropanoate reactivity).[2][3] Link
